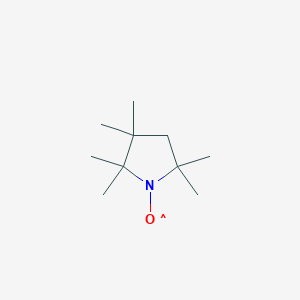
HMPO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl is a chemical compound with the molecular formula C10H20NO. It is known for its unique structural properties and is often used in various scientific research applications due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl typically involves the oxidation of 2,2,3,3,5,5-Hexamethyl-1-pyrrolidine. This process can be carried out using various oxidizing agents under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl often involves large-scale oxidation reactions. These reactions are optimized for efficiency and yield, utilizing advanced techniques and equipment to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various derivatives.
Reduction: Under specific conditions, it can be reduced back to its precursor.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may revert the compound to its precursor .
Wissenschaftliche Forschungsanwendungen
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to understand cellular processes and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl exerts its effects involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and compounds in the process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl include:
Uniqueness
What sets 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and stability properties. This makes it particularly valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
118191-03-0 |
|---|---|
Molekularformel |
C10H20NO |
Molekulargewicht |
170.27 g/mol |
InChI |
InChI=1S/C10H20NO/c1-8(2)7-9(3,4)11(12)10(8,5)6/h7H2,1-6H3 |
InChI-Schlüssel |
XQEVRZIQWROROX-UHFFFAOYSA-N |
SMILES |
CC1(CC(N(C1(C)C)[O])(C)C)C |
Kanonische SMILES |
CC1(CC(N(C1(C)C)[O])(C)C)C |
Key on ui other cas no. |
118191-03-0 |
Synonyme |
2,2,3,3,5,5-hexamethyl-1-pyrrolidinyloxyl HMPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)

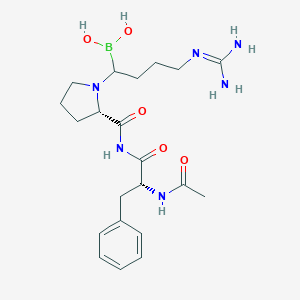
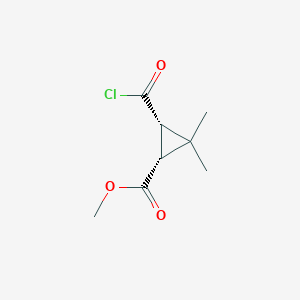
![[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate](/img/structure/B38208.png)
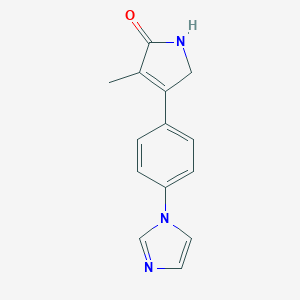
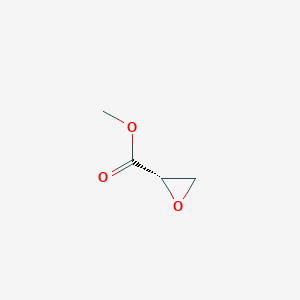

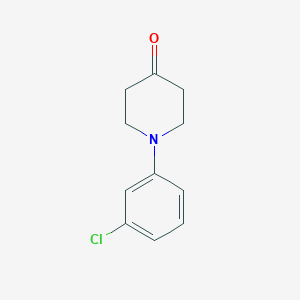
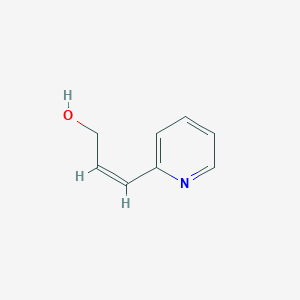
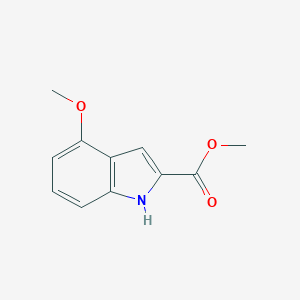
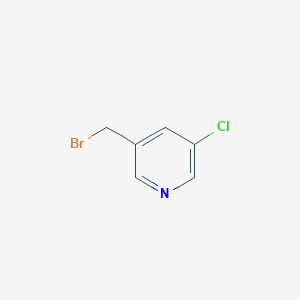
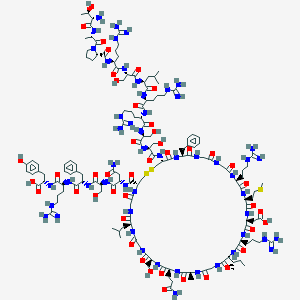
![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
